molecular formula C21H20N4O2S2 B2623760 (6-methoxy-1H-indol-2-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1448125-89-0

(6-methoxy-1H-indol-2-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2623760
CAS No.: 1448125-89-0
M. Wt: 424.54
InChI Key: JOMAKCYRJPQLMW-UHFFFAOYSA-N
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Description

The compound (6-methoxy-1H-indol-2-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is a complex organic molecule that features multiple functional groups, including an indole ring, a thiazole ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methoxy-1H-indol-2-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Thiazole Ring Formation: The thiazole ring can be constructed via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Piperazine Derivative Synthesis: Piperazine derivatives can be synthesized by reacting piperazine with various electrophiles.

    Coupling Reactions: The final step involves coupling the indole, thiazole, and piperazine derivatives using appropriate coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the indole ring, forming corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nitrating agents like nitric acid (HNO₃) for nitration.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s structure suggests potential interactions with various biological targets, making it a candidate for drug discovery and development. It may exhibit activities such as enzyme inhibition or receptor modulation.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential in treating diseases like cancer, infections, or neurological disorders. The presence of the indole and thiazole rings is particularly noteworthy, as these moieties are common in many bioactive molecules.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of dyes, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of (6-methoxy-1H-indol-2-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone would depend on its specific biological target. Generally, compounds with indole and thiazole rings can interact with enzymes or receptors through hydrogen bonding, π-π stacking, and hydrophobic interactions. The piperazine moiety can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (6-methoxy-1H-indol-2-yl)(4-(4-(thiophen-2-yl)thiazol-2-yl)piperazin-1-yl)methanone: Similar structure but with a thiophene-2-yl group instead of thiophene-3-yl.

    (6-methoxy-1H-indol-2-yl)(4-(4-(furan-3-yl)thiazol-2-yl)piperazin-1-yl)methanone: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The uniqueness of (6-methoxy-1H-indol-2-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity compared to its analogs. The position of the thiophene ring can significantly influence the compound’s electronic properties and interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(6-methoxy-1H-indol-2-yl)-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S2/c1-27-16-3-2-14-10-18(22-17(14)11-16)20(26)24-5-7-25(8-6-24)21-23-19(13-29-21)15-4-9-28-12-15/h2-4,9-13,22H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMAKCYRJPQLMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCN(CC3)C4=NC(=CS4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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